4-cyclopropyl-4H-1,2,4-triazol-3-amine
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Overview
Description
4-cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-4H-1,2,4-triazol-3-amine typically involves the reaction of cyclopropylamine with 3-amino-1,2,4-triazole under specific conditions . One common method includes the use of cyclopropylamine and 3-amino-1,2,4-triazole in the presence of a suitable solvent and catalyst, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-cyclopropyl-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets through hydrogen bonding and dipole interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-cyclopropyl-4H-1,2,4-triazol-3-amine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets . This makes it distinct from other similar compounds and valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H8N4 |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-cyclopropyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8N4/c6-5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |
InChI Key |
ODLGUKLHICNIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2N |
Origin of Product |
United States |
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